5-Cyclopropoxy-2-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-iodopyridine is a heterocyclic organic compound with the molecular formula C8H8INO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are substituted by iodine and cyclopropoxy groups, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-iodopyridine typically involves the iodination of 5-cyclopropoxypyridine. One common method is the reaction of 5-cyclopropoxypyridine with iodine and a suitable oxidizing agent, such as iodotrimethylsilane, under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often catalyzed by palladium or copper complexes.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium or Copper Catalysts: Used in coupling reactions to facilitate the formation of new bonds.
Oxidizing Agents: Such as iodotrimethylsilane for iodination reactions.
Major Products:
Aminopyridines: Formed through amination reactions.
Various Heterocycles: Formed through coupling reactions with different partners.
Scientific Research Applications
5-Cyclopropoxy-2-iodopyridine is used in various fields of scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-iodopyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing iodine atom, making it more susceptible to nucleophilic attack . This activation facilitates various substitution and coupling reactions, allowing the compound to form new bonds and structures.
Comparison with Similar Compounds
2-Iodopyridine: Another iodinated pyridine with similar reactivity but different substitution patterns.
3-Iodopyridine: Similar in structure but with iodine at the 3-position, leading to different reactivity and applications.
Uniqueness: 5-Cyclopropoxy-2-iodopyridine is unique due to the presence of both the cyclopropoxy and iodine substituents, which confer distinct reactivity and potential for forming diverse chemical structures .
Properties
Molecular Formula |
C8H8INO |
---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-iodopyridine |
InChI |
InChI=1S/C8H8INO/c9-8-4-3-7(5-10-8)11-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
IRQMKMLUQSAHLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.